ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole precursors. One common method involves the reaction of 4-methoxyindole with acetic anhydride to form the acetylated indole derivative. This intermediate is then reacted with thiazole-5-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .
Scientific Research Applications
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazole ring may contribute to the compound’s binding affinity and specificity. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methylthiazole-5-carboxylate: Similar structure but with different substituents on the thiazole ring.
4-Methoxyindole-3-acetic acid: Contains the indole moiety but lacks the thiazole ring.
Thiazole-5-carboxylic acid derivatives: Similar thiazole ring but different substituents.
Uniqueness
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of an indole moiety, a thiazole ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to as EMIA) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological activity of EMIA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EMIA is characterized by its complex structure, which includes an indole moiety linked to a thiazole ring. The presence of functional groups such as methoxy and acetyl enhances its biological activity. The compound's IUPAC name reflects its intricate design, which is crucial for its pharmacological interactions.
Antimicrobial Activity
EMIA exhibits notable antimicrobial properties. Research indicates that compounds with similar structural features have demonstrated effectiveness against various bacterial strains. For instance:
- Gram-positive bacteria : Studies have shown that derivatives of thiazole exhibit significant activity against Staphylococcus aureus and Enterococcus faecalis .
- Gram-negative bacteria : Compounds related to EMIA have also been tested against Escherichia coli and Pseudomonas aeruginosa, showing promising results .
The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 4.69 to 22.9 µM for Gram-positive bacteria and higher for Gram-negative strains, indicating moderate to good efficacy .
Anticancer Activity
EMIA's structural components suggest potential anticancer properties. Recent studies on similar thiazole derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines:
- Cell Lines Tested : The compound has been evaluated against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines.
- IC50 Values : Some derivatives have shown IC50 values as low as 0.004 µM in T-cell proliferation assays, indicating strong antiproliferative effects .
The mechanisms through which EMIA exerts its biological effects are still being elucidated. However, several pathways have been suggested:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV .
- Induction of Apoptosis : There is evidence that thiazole derivatives can induce apoptosis in cancer cells through the mitochondrial pathway, leading to increased cell death .
Case Studies
Several studies have explored the biological activity of compounds related to EMIA:
- A study by Birajdar et al. synthesized amino alcohol derivatives of benzimidazole that showed moderate to good activity against both Gram-positive and Gram-negative pathogens . This highlights the potential for EMIA to possess similar or enhanced antimicrobial properties.
- Another investigation focused on the synthesis and testing of thiazole derivatives for their anticancer activities, revealing that some compounds had significant cytotoxic effects on multiple cancer cell lines .
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-4-25-17(23)16-11(2)19-18(26-16)20-15(22)10-21-9-8-12-13(21)6-5-7-14(12)24-3/h5-9H,4,10H2,1-3H3,(H,19,20,22) |
InChI Key |
IMSLOGIRWCNNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC)C |
Origin of Product |
United States |
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